molecular formula C9H8BrN3O2 B13052125 Methyl 2-(6-bromo-[1,2,4]triazolo[1,5-A]pyridin-2-YL)acetate

Methyl 2-(6-bromo-[1,2,4]triazolo[1,5-A]pyridin-2-YL)acetate

Cat. No.: B13052125
M. Wt: 270.08 g/mol
InChI Key: MYPQPVAIFKEJRM-UHFFFAOYSA-N
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Description

Methyl 2-(6-bromo-[1,2,4]triazolo[1,5-A]pyridin-2-YL)acetate is a heterocyclic compound that features a triazolopyridine core. This compound is of significant interest due to its potential applications in medicinal chemistry and material sciences. The presence of the bromo substituent and the triazolopyridine ring system imparts unique chemical properties that make it a valuable target for synthesis and study.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(6-bromo-[1,2,4]triazolo[1,5-A]pyridin-2-YL)acetate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of enaminonitriles and benzohydrazides in a microwave-mediated, catalyst-free reaction . This method is eco-friendly and efficient, yielding the desired product in good-to-excellent yields.

Industrial Production Methods

Industrial production of this compound may involve scale-up of the laboratory synthesis methods. The use of microwave irradiation and catalyst-free conditions can be adapted for larger-scale production, ensuring high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(6-bromo-[1,2,4]triazolo[1,5-A]pyridin-2-YL)acetate can undergo various chemical reactions, including:

    Substitution Reactions: The bromo substituent can be replaced by other nucleophiles under suitable conditions.

    Oxidation and Reduction: The triazolopyridine ring can participate in redox reactions, altering the oxidation state of the nitrogen atoms.

    Condensation Reactions: The ester group can react with amines or alcohols to form amides or ethers, respectively.

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles like amines and alcohols, oxidizing agents such as hydrogen peroxide, and reducing agents like sodium borohydride. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromo substituent.

Mechanism of Action

The mechanism of action of Methyl 2-(6-bromo-[1,2,4]triazolo[1,5-A]pyridin-2-YL)acetate involves its interaction with specific molecular targets. For instance, as a JAK inhibitor, it binds to the ATP-binding site of the enzyme, preventing its activation and subsequent signaling pathways . This inhibition can lead to reduced inflammation and cell proliferation, making it a potential candidate for treating various diseases.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-(6-bromo-[1,2,4]triazolo[1,5-A]pyridin-2-YL)acetate is unique due to its specific ester functional group, which can be further modified to create a wide range of derivatives. This versatility makes it a valuable compound for various applications in medicinal and material sciences.

Properties

Molecular Formula

C9H8BrN3O2

Molecular Weight

270.08 g/mol

IUPAC Name

methyl 2-(6-bromo-[1,2,4]triazolo[1,5-a]pyridin-2-yl)acetate

InChI

InChI=1S/C9H8BrN3O2/c1-15-9(14)4-7-11-8-3-2-6(10)5-13(8)12-7/h2-3,5H,4H2,1H3

InChI Key

MYPQPVAIFKEJRM-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1=NN2C=C(C=CC2=N1)Br

Origin of Product

United States

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